5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Overview
Description
5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a complex organic compound with a molecular weight of 309.36 g/mol2{5-Boc-3-hydroxy-2- (tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo 3 ...[{{{CITATION{{{_1{5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydrop... (cas ...](https://www.guidechem.com/msds/1434128-61-6.html).
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of inhibitors of many highly significant therapeutic enzymes and kinases .
Mode of Action
It’s worth noting that similar compounds have been used in the optimization of a series of 2-(quinazolin-2-yl)phenols to generate potent and selective atp-competitive inhibitors of the dna damage response signaling enzyme checkpoint kinase 2 (chk2) .
Biochemical Pathways
Similar compounds have been used in the preparation of inhibitors for various enzymes and kinases, suggesting that it may affect multiple biochemical pathways .
Result of Action
Similar compounds have been used to inhibit the dna damage response signaling enzyme checkpoint kinase 2 (chk2), which plays a crucial role in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving multi-step organic reactions. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired compound. The reaction conditions typically include the use of specific catalysts, solvents, and temperature control to ensure the formation of the target molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and others[_{{{CITATION{{{2{5-Boc-3-hydroxy-2- (tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo 3 ...[{{{CITATION{{{_3{Tetrahydropyran synthesis - Organic Chemistry Portal](https://www.organic-chemistry.org/synthesis/heterocycles/tetrahydropyrans.shtm). These reactions are often used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions: The reactions typically involve the use of common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions can vary depending on the specific reaction conditions and reagents used. Some possible products include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study various biological processes or as a tool in molecular biology experiments. Its interactions with biological molecules can provide insights into cellular mechanisms.
Medicine: The compound has potential applications in the development of new pharmaceuticals. Its unique structure and properties may make it useful in the design of drugs targeting specific diseases or conditions.
Industry: In industry, the compound can be used in the production of various chemical products, including materials, coatings, and other industrial chemicals. Its versatility makes it a valuable component in many industrial processes.
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to 5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole include other tetrahydropyrrolopyrazole derivatives and related heterocyclic compounds. These compounds share structural similarities but may have different functional groups or substituents.
Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
tert-butyl 2-(oxan-4-yl)-3-oxo-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)17-8-11-12(9-17)16-18(13(11)19)10-4-6-21-7-5-10/h10,16H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBAJAQOHIDKRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NN(C2=O)C3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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